methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride
CAS No.: 1423031-82-6
Cat. No.: VC2875144
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423031-82-6 |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | methyl 2-amino-1H-benzimidazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3O2.ClH/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6;/h2-4H,1H3,(H3,10,11,12);1H |
| Standard InChI Key | FRXGYDJGRCYDLS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C(=CC=C1)NC(=N2)N.Cl |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)NC(=N2)N.Cl |
Introduction
Chemical Structure and Properties
Basic Identification
Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1423031-82-6 |
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| Appearance | Crystalline solid |
| Usage Classification | Research chemical |
The compound features a distinctive structure consisting of a benzene ring fused to a diazole ring, forming the benzodiazole core scaffold. This heterocyclic framework provides the foundation for its chemical reactivity and potential biological activities.
Structural Characteristics
The compound's structure can be described as follows:
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A benzodiazole core consisting of a benzene ring fused with a five-membered diazole ring
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An amino group (-NH2) at position 2 of the benzodiazole ring
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A methyl carboxylate ester group (-COOCH3) at position 4
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A hydrochloride salt formation that affects its solubility and stability
This specific arrangement of functional groups contributes to the compound's unique chemical profile and reactivity patterns. The amino group serves as a potential site for hydrogen bonding and nucleophilic reactions, while the ester functionality provides opportunities for various transformations including hydrolysis and transesterification.
Synthesis Methods
Synthetic Routes
The synthesis of methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride typically involves multiple reaction steps requiring precise control of conditions. While specific synthetic routes may vary, general approaches likely include:
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Formation of the benzodiazole core structure through cyclization reactions
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Introduction of the amino functionality at position 2
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Incorporation of the methyl carboxylate group at position 4
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Conversion to the hydrochloride salt form
These synthetic pathways require careful selection of starting materials, reagents, and reaction parameters to achieve optimal yields and purity.
Optimization Parameters
The synthesis of this compound demands careful control of several critical parameters:
| Parameter | Importance |
|---|---|
| Temperature | Critical for reaction selectivity and preventing decomposition |
| pH | Influences reaction rates and product stability |
| Reaction time | Affects conversion efficiency and side product formation |
| Catalyst selection | May be employed to facilitate specific reaction steps |
| Purification methods | Essential for obtaining high-purity product |
Industrial-scale production may employ additional optimization strategies to enhance yield, purity, and process efficiency. These considerations become particularly important when scaling up from laboratory synthesis to commercial production volumes.
Chemical Reactions and Stability
Characteristic Reactions
Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride participates in various chemical reactions that reflect its functional group reactivity:
| Reaction Type | Description | Conditions |
|---|---|---|
| Oxidation | Reaction with oxidizing agents such as potassium permanganate | Aqueous or organic medium |
| Reduction | Transformation with reducing agents like lithium aluminum hydride | Anhydrous conditions |
| Substitution | Reactions with halogenated compounds | Varies by specific reagent |
| Hydrolysis | Cleavage of the ester group to form carboxylic acid | Acidic or basic conditions |
| Salt formation | Interaction with acids or bases affecting solubility | pH-dependent |
These reactions provide pathways for the compound's transformation into derivatives with modified properties and potential applications.
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